3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with the molecular formula C10H11N3O. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture . The compound features an aniline moiety substituted with a 5-ethyl-1,3,4-oxadiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . This suggests that the compound may interact with multiple targets depending on the specific disease context.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and disease context.
Biochemical Pathways
Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the wide range of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may induce various molecular and cellular changes that contribute to its therapeutic effects.
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole ring in 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties
Cellular Effects
It is known that many 1,3,4-oxadiazole derivatives have significant effects on various types of cells and cellular processes . These effects can include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that many 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that many 1,3,4-oxadiazole derivatives can have significant effects in animal models . These effects can include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that many 1,3,4-oxadiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that many 1,3,4-oxadiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that many 1,3,4-oxadiazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar oxidative cyclization techniques. The choice of reagents and conditions would be optimized for yield, purity, and cost-effectiveness. Microwave-assisted synthesis and solvent-free conditions are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aniline or oxadiazole rings.
Scientific Research Applications
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
- 3-(5-Chloro-1,3,4-oxadiazol-2-yl)aniline
Uniqueness
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets. Compared to other oxadiazole derivatives, the ethyl-substituted compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGFCJDEIADQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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